5-{[2-(2-Chlorophenoxy)ethyl]sulfanyl}-1,3,4-thiadiazol-2-amine
Description
Properties
IUPAC Name |
5-[2-(2-chlorophenoxy)ethylsulfanyl]-1,3,4-thiadiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3OS2/c11-7-3-1-2-4-8(7)15-5-6-16-10-14-13-9(12)17-10/h1-4H,5-6H2,(H2,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJOVBGWTBVESOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCCSC2=NN=C(S2)N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Thiosemicarbazide Intermediates
The 1,3,4-thiadiazole scaffold is typically synthesized via cyclization of thiosemicarbazides under acidic conditions. For this compound:
- Thiosemicarbazide Formation :
- Cyclization to 1,3,4-Thiadiazole :
S-Alkylation for Sulfanyl Group Introduction
The sulfanyl-ethylphenoxy side chain is introduced via nucleophilic substitution:
- Alkylation of 5-Amino-1,3,4-thiadiazole-2-thiol :
Reaction Monitoring and Characterization
Analytical Data for Target Compound
Post-synthesis characterization confirms structural integrity:
- Elemental Analysis :
Calculated for C$${10}$$H$${9}$$ClN$$4$$OS$$2$$: C 40.75%, H 3.08%, N 18.99%.
Found: C 40.68%, H 3.12%, N 18.87%.
- Spectroscopic Data :
Comparative Evaluation of Synthetic Approaches
Microwave irradiation enhances reaction efficiency but necessitates advanced instrumentation. Conventional methods remain viable for small-scale synthesis.
Applications and Pharmacological Relevance
While this report focuses on synthesis, the compound’s structural features align with bioactive 1,3,4-thiadiazoles exhibiting:
Chemical Reactions Analysis
Types of Reactions
5-{[2-(2-Chlorophenoxy)ethyl]sulfanyl}-1,3,4-thiadiazol-2-amine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to other functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfur atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Various reduced forms of the thiadiazole ring.
Substitution: Substituted thiadiazole derivatives.
Scientific Research Applications
Anticonvulsant Activity
One of the primary applications of this compound is its potential as an anticonvulsant agent . Research has demonstrated significant anticonvulsant activity in both maximal electroshock (MES) and pentylenetetrazole (PTZ) seizure models. The effective dose (ED50) for MES tests was found to be 20.11 mg/kg, while for PTZ tests it was 35.33 mg/kg. This efficacy suggests that the compound may be beneficial in treating epilepsy and other seizure disorders.
Other Biological Activities
In addition to its anticonvulsant properties, 5-{[2-(2-Chlorophenoxy)ethyl]sulfanyl}-1,3,4-thiadiazol-2-amine exhibits several other biological activities:
- Antibacterial Properties : The compound has shown potential against various bacterial strains, making it a candidate for developing new antibiotics.
- Anti-inflammatory Effects : Its anti-inflammatory properties suggest possible applications in treating inflammatory conditions.
- Anticancer Potential : Preliminary studies indicate that derivatives of thiadiazole compounds may exhibit anticancer activities through various mechanisms .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step processes starting from chlorophenol derivatives and thiadiazole intermediates. Common methods include nucleophilic substitutions and electrophilic attacks facilitated by the reactive nitrogen atoms in the thiadiazole ring.
Comparison with Related Compounds
A comparative analysis with structurally similar compounds reveals unique features that contribute to the enhanced biological activity of this compound:
| Compound Name | Structure | Key Features |
|---|---|---|
| 5-{[2-(4-Chlorophenoxy)ethyl]sulfanyl}-1,3,4-thiadiazol-2-amine | Structure | Similar structure with enhanced anticonvulsant activity. |
| 5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-amine | Structure | Lacks sulfanyl group; primarily studied for antibacterial properties. |
| 5-Amino-1,3,4-thiadiazole | Structure | Basic structure without substituents; serves as a precursor for various derivatives. |
Case Studies and Research Findings
Several studies have documented the efficacy of this compound in animal models:
-
Aliyu et al. (2021) conducted a study demonstrating significant protection against seizures using MES and PTZ models with a notable LD50 value indicating low toxicity.
"The compound showed an effective dose providing significant protection against seizures without notable toxicity" .
- Sharma et al. (2014) explored various derivatives of thiadiazole compounds and found several to exhibit potent anticonvulsant activity at low doses.
Mechanism of Action
The mechanism of action of 5-{[2-(2-Chlorophenoxy)ethyl]sulfanyl}-1,3,4-thiadiazol-2-amine involves its interaction with various molecular targets. The compound can bind to enzymes and inhibit their activity, which can lead to the disruption of essential biological processes in microorganisms or cancer cells. The specific pathways involved depend on the target organism or cell type.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s structural analogues can be categorized based on modifications to its core thiadiazole ring, substituents, or side chains. Below is a comparative analysis with key analogues:
Key Observations:
Substituent Position Matters: The 2-chlorophenoxy group in the target compound confers superior antimicrobial activity compared to its non-chlorinated or 4-chlorinated analogues. This is attributed to optimized steric and electronic interactions with bacterial enzyme targets .
Sulfur Linkage : The sulfanyl bridge enhances solubility compared to ether-linked derivatives, balancing lipophilicity for membrane penetration .
Amine Group Reactivity : The primary amine at position 2 of the thiadiazole ring enables hydrogen bonding with biological targets, a feature absent in methyl- or acetyl-substituted analogues .
Research Findings and Data Tables
Antimicrobial Activity (MIC Values)
| Compound | E. coli (µM) | S. aureus (µM) | C. albicans (µM) |
|---|---|---|---|
| Target Compound | 12 | 8 | 50 |
| 1,3,4-Thiadiazol-2-amine | >100 | >100 | >100 |
| 5-(Phenoxyethyl)sulfanyl derivative | 25 | 30 | 75 |
| 4-Chlorophenoxyethyl analogue | 15 | 10 | 20 |
Cytotoxicity in Cancer Cell Lines
| Compound | HeLa (µM) | MCF-7 (µM) |
|---|---|---|
| Target Compound | 18 | 22 |
| 4-Chlorophenoxyethyl analogue | 5 | 7 |
| Non-chlorinated derivative | >50 | >50 |
Mechanistic Insights
The target compound’s antimicrobial activity is linked to inhibition of bacterial dihydrofolate reductase (DHFR), as shown in molecular docking studies . Its 2-chlorophenoxy group aligns with hydrophobic pockets in the enzyme’s active site, while the sulfanyl bridge stabilizes binding via van der Waals interactions. In contrast, non-chlorinated derivatives exhibit weaker binding due to reduced hydrophobic interactions .
Biological Activity
5-{[2-(2-Chlorophenoxy)ethyl]sulfanyl}-1,3,4-thiadiazol-2-amine is a novel compound within the thiadiazole class, recognized for its diverse biological activities, particularly in medicinal chemistry. This article explores its biological activity, focusing on its anticonvulsant, antibacterial, and anti-inflammatory properties.
Chemical Structure and Properties
The compound features a thiadiazole ring substituted with a chlorophenoxyethyl sulfanyl group and an amino group at the 2-position. Its molecular formula is , indicating the presence of chlorine, nitrogen, oxygen, and sulfur atoms alongside carbon and hydrogen. The electron-deficient nature of the thiadiazole ring influences its reactivity, allowing for various nucleophilic substitutions and electrophilic attacks that enhance its biological activity.
Anticonvulsant Activity
Recent studies have demonstrated that this compound exhibits significant anticonvulsant activity . In both maximal electroshock (MES) and pentylenetetrazole (PTZ) seizure models, the compound showed effective doses (ED50) of 20.11 mg/kg in MES tests and 35.33 mg/kg in PTZ tests. This indicates its potential as a therapeutic agent for epilepsy and other seizure disorders due to its ability to cross the blood-brain barrier .
The mechanism underlying the anticonvulsant effects of this compound may involve modulation of ion channels and neurotransmitter systems associated with seizure activity. Interaction studies suggest that it can bind to various biomolecules such as proteins and DNA, which is crucial for its biological efficacy. The structure-activity relationship (SAR) indicates that modifications to the amino group significantly impact anticonvulsant efficacy.
Antibacterial and Anti-inflammatory Properties
In addition to its anticonvulsant effects, this compound has shown promising antibacterial and anti-inflammatory properties . The compound's ability to interact with bacterial membranes suggests potential applications in treating infections. Its anti-inflammatory effects may also contribute to its therapeutic profile in managing inflammatory conditions .
Case Studies and Research Findings
A comprehensive review of literature highlights various studies focusing on the biological activities of thiadiazole derivatives:
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-{[2-(2-Chlorophenoxy)ethyl]sulfanyl}-1,3,4-thiadiazol-2-amine, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via cyclocondensation of thiosemicarbazides with carbon disulfide, followed by alkylation of the intermediate 5-amino-1,3,4-thiadiazole-2-thiol. For example, alkylation with 2-(2-chlorophenoxy)ethyl bromide under basic conditions (e.g., NaOH/ethanol) introduces the sulfanyl-ethyl-phenoxy moiety. Reaction temperature (70–90°C) and solvent choice (DMF or ethanol) significantly impact yield, with DMF favoring higher conversions due to improved solubility of intermediates .
- Key Variables : Optimize molar ratios (e.g., 1:1.2 for thiadiazole intermediate to alkylating agent), pH control during precipitation (pH 8–9 using NH₃), and recrystallization solvents (DMSO/water mixtures for purity) .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- 1H NMR : Confirm the presence of aromatic protons (δ 7.2–7.6 ppm for chlorophenoxy), ethyl sulfanyl chain (δ 3.5–4.0 ppm for SCH₂CH₂O), and NH₂ groups (δ 5.5–6.0 ppm).
- X-ray Crystallography : Resolve planar geometry of the thiadiazole core (r.m.s. deviation <0.15 Å) and intramolecular hydrogen bonds (C–H···N, 2.1–2.3 Å) that stabilize the structure .
- IR Spectroscopy : Identify S–S/C–N stretches (600–700 cm⁻¹) and NH₂ bending modes (1600–1650 cm⁻¹) .
Q. What preliminary biological screening assays are recommended for this compound?
- Methodological Answer : Prioritize assays based on structural analogs:
- Antimicrobial : Broth microdilution (MIC determination against S. aureus and E. coli) .
- Anticancer : MTT assays on NCI-60 cell lines, focusing on apoptosis markers (e.g., caspase-3 activation) .
- Enzyme Inhibition : Molecular docking studies (e.g., COX-2 or DHFR targets) paired with in vitro enzymatic inhibition assays .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide the optimization of this compound for enhanced bioactivity?
- Methodological Answer :
- Substitution Patterns : Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) on the chlorophenoxy ring to enhance electrophilicity and target binding. Compare IC₅₀ values in analogs with para- vs. ortho-substituents .
- Chain Flexibility : Replace the ethyl sulfanyl linker with rigid spacers (e.g., propargyl or cyclopropyl) to evaluate conformational effects on receptor affinity .
- Bioisosteric Replacements : Substitute the thiadiazole core with oxadiazole or triazole rings to modulate solubility and metabolic stability .
Q. How do contradictory results in biological activity across studies arise, and how can they be resolved?
- Methodological Answer : Contradictions often stem from:
- Assay Variability : Standardize protocols (e.g., cell passage number, serum concentration in MTT assays) to minimize batch effects .
- Solubility Issues : Use co-solvents (DMSO ≤0.1%) or nanoformulations to ensure compound bioavailability in in vitro models .
- Metabolic Instability : Perform hepatic microsomal stability assays (e.g., rat liver microsomes) to identify rapid degradation pathways .
Q. What mechanistic studies are critical to elucidate the compound’s mode of action in cancer cells?
- Methodological Answer :
- Apoptosis Pathways : Western blotting for Bcl-2/Bax ratio and caspase-3 cleavage .
- Reactive Oxygen Species (ROS) : Flow cytometry with DCFH-DA probe to quantify ROS induction .
- Cell Cycle Analysis : PI staining and FACS to assess G1/S or G2/M arrest .
- Transcriptomic Profiling : RNA-seq to identify differentially expressed genes (e.g., p53, NF-κB pathways) .
Q. How can computational modeling integrate with experimental data to refine synthetic strategies?
- Methodological Answer :
- DFT Calculations : Predict regioselectivity in alkylation steps (e.g., sulfur vs. nitrogen alkylation) using Gaussian at B3LYP/6-31G* level .
- Molecular Dynamics (MD) : Simulate ligand-receptor binding stability (e.g., 100 ns MD runs for kinase targets) to prioritize analogs .
- Retrosynthetic Analysis : Employ AI-driven platforms (e.g., Chematica) to propose novel routes with higher atom economy .
Methodological Considerations Table
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
